3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
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Overview
Description
The compound “3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide” is a thiazolidinedione derivative . Thiazolidinediones are known in the field of medicinal chemistry due to their pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of related compounds involves sophisticated chemical processes, including X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses to investigate their molecular and solid-state structures. One study focused on a compound with a somewhat similar structure, utilizing FT-IR, 1H, and 13C NMR spectroscopy, alongside XRPD, to elucidate its crystal structure, emphasizing the importance of intermolecular interactions and molecular packing in the solid state (Rahmani et al., 2017).
Anticancer Properties
Compounds with thiazolidinone frameworks have been synthesized to explore their anticancer effects. Variations in functional groups have led to derivatives showing moderate to strong antiproliferative activity in human leukemia cell lines. The role of electron-donating groups on the thiazolidinone moiety has been identified as crucial for anticancer properties, with some compounds demonstrating potent activity and the potential to induce apoptosis in cancer cells (Chandrappa et al., 2009).
Anti-inflammatory and Antinociceptive Effects
Thiazolopyrimidine derivatives, another related group of compounds, have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. These compounds have shown significant effects in models of pain and inflammation, indicating their potential as therapeutic agents in treating conditions associated with pain and inflammation (Selvam et al., 2012).
Antimicrobial and Larvicidal Activities
Research on benzylidene derivatives of fenobam and its thio analogues has uncovered their potential as larvicidal agents against malaria vectors. This highlights the broader applications of similar compounds in public health, particularly in the control of vector-borne diseases (P et al., 2021).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, the compound “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .
Safety and Hazards
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-13-8-10(20(24)25)3-4-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVFZWMHIDIFR-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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